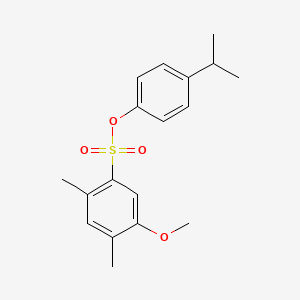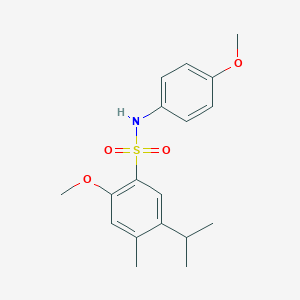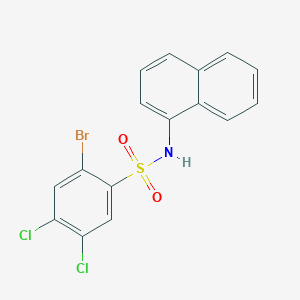
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or receptors in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide can have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential antitumor and antiviral effects. It has also been shown to have an effect on the central nervous system, potentially acting as a sedative or anxiolytic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide in lab experiments is its potential pharmacological properties, which make it a useful tool for drug development and testing. However, one limitation is that its mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide. One area of focus could be further exploration of its potential pharmacological properties, particularly in the development of new drugs and pharmaceuticals. Additionally, more research could be done to better understand its mechanism of action and how it interacts with various enzymes and receptors in the body. Finally, there is potential for research into its applications in other fields, such as organic synthesis or materials science.
Métodos De Síntesis
The synthesis of 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide involves a series of chemical reactions. The starting material is 2-naphthol, which is reacted with 4-bromo-1-butanol to form 4-bromo-2-(naphthalen-1-yloxy)butane. This intermediate is then reacted with 2,4,4-trimethylpentan-2-amine to form 4-(2,4,4-trimethylpentan-2-ylamino)-2-(naphthalen-1-yloxy)butane. Finally, this compound is reacted with propyl sulfonic acid to yield 4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide.
Aplicaciones Científicas De Investigación
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide has shown promising applications in various scientific research fields. One of the main applications is in the field of organic synthesis, where it can be used as a reagent for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals due to its potential pharmacological properties.
Propiedades
IUPAC Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3S/c1-7-14-25-18-12-13-19(17-11-9-8-10-16(17)18)26(23,24)22-21(5,6)15-20(2,3)4/h8-13,22H,7,14-15H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTKLDINLSREKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propoxy-N-(2,4,4-trimethylpentan-2-yl)naphthalene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)




![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


